![molecular formula C13H15NO B2554690 7-Benzoyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-96-6](/img/structure/B2554690.png)
7-Benzoyl-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Benzoyl-7-azabicyclo[2.2.1]heptane” is a derivative of 7-azabicyclo[2.2.1]heptane . It is synthesized using N-acylated pyrroles . The structure of the compound has been determined by X-ray crystallographic analysis .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .
Molecular Structure Analysis
The structures of two of the adducts, those between N-phenylmaleimide and N-benzoylpyrrole and the dihydro adduct of N-phenylmaleimide with N-acetylpyrrole, have been determined by X-ray crystallographic analysis .
Chemical Reactions Analysis
The syntheses, using pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles are described. Both exo and endo adducts may be obtained and purified and are, in general, unstable with respect to the retro reaction .
Applications De Recherche Scientifique
Analgesic Research and Epibatidine Derivatives
- Epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent analgesic agent. It binds strongly to nicotinic acetylcholine receptors (nAChRs) and is 200 times more potent than morphine. However, its toxic effects limit clinical application .
- Researchers have explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives as potential alternatives to epibatidine. These compounds exhibit structural variations while maintaining the bicyclic framework. Structure-activity relationship studies aim to identify analogues with reduced side effects .
Total Synthesis of Epibatidine
- A new, efficient method involves the t-BuOK-promoted hydrogen bromide elimination of a specific intermediate, yielding 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene. This compound constitutes a formal total synthesis of epibatidine .
Conformationally Constrained Compounds
- Researchers have synthesized 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives . These compounds are conformationally constrained and may exhibit unique properties. The synthetic sequence involves bromination, followed by intramolecular cyclization .
N-Sulfonyl Functional Motif
- Incorporating an N-sulfonyl functional motif into the radical precursor of 7-azabicyclo[2.2.1]heptane leads to cyclized products. This motif selectively participates in intramolecular free radical reactions .
Amide Group Planarity
- Studies have shown that bicyclic amides of 7-azabicyclo[2.2.1]heptane are intrinsically nitrogen-pyramidal. Single-crystal X-ray diffraction structures reveal the planarity of the amide group in relevant compounds .
Synthetic Strategies and Medicinal Chemistry
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 7-Benzoyl-7-azabicyclo[2.2.1]heptane is currently unknown. The compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is found in epibatidine . Epibatidine is known to have a high affinity for the nicotinic acetylcholine receptor (nAChR) , but it is unclear if 7-Benzoyl-7-azabicyclo[2.2.1]heptane shares this target.
Mode of Action
The mode of action of 7-Benzoyl-7-azabicyclo[22If it shares the same target as its parent compound, epibatidine, it may interact with the nicotinic acetylcholine receptor (nAChR) to exert its effects .
Propriétés
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVDAOHTTBLKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzoyl-7-azabicyclo[2.2.1]heptane |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.